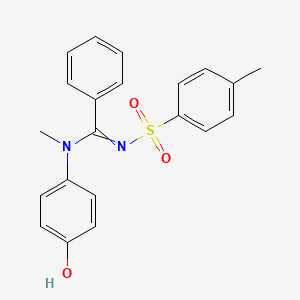
4,6-Diamino-2-mercaptonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
It has been used as a chelating agent in the preparation of a novel nickel metal–organic framework (ni-damp-mof) as a heterogeneous and reusable catalyst .
Mode of Action
The compound interacts with its targets through chelation, forming a stable complex. This interaction results in the creation of a metal-organic framework (MOF) that exhibits catalytic properties .
Pharmacokinetics
Its physicochemical properties such as molecular weight (14218), LogP (109210), and PSA (11662000) suggest that it may have good bioavailability .
Result of Action
Its use in the synthesis of a nickel metal–organic framework (ni-damp-mof) suggests it may have significant effects on the catalytic activity of the resulting mof .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-mercaptonicotinonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2,4-diamino-6-hydroxypyrimidine as a starting material, which undergoes chlorination under the action of phosphorus oxychloride . The reaction is quenched using alcohols, and the product is isolated using an organic solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
4,6-Diamino-2-mercaptonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: The amino and mercapto groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4,6-Diamino-2-mercaptonicotinonitrile is utilized in various scientific research applications, including:
相似化合物的比较
Similar Compounds
4,6-Diamino-2-mercaptopyrimidine: Similar in structure but with a pyrimidine ring instead of a nicotinonitrile ring.
2,4-Diamino-6-chloropyrimidine: Another related compound used in the synthesis of pharmaceuticals.
Uniqueness
4,6-Diamino-2-mercaptonicotinonitrile is unique due to its combination of amino and mercapto groups on a nicotinonitrile backbone
属性
IUPAC Name |
4,6-diamino-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-2-3-4(8)1-5(9)10-6(3)11/h1H,(H5,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOGZCFZHKXKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)C(=C1N)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2904840.png)
![6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2904841.png)







![4-[(5-chloropyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide](/img/structure/B2904856.png)


